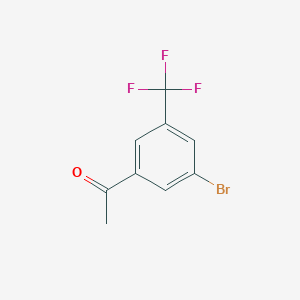

3'-Bromo-5'-(trifluoromethyl)acetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[3-bromo-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCLQCAMSFVBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Bromo-5'-(trifluoromethyl)acetophenone

CAS Number: 154259-25-3

This guide provides a comprehensive technical overview of 3'-Bromo-5'-(trifluoromethyl)acetophenone, a key building block in modern medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, safe handling, and applications, with a focus on the scientific principles underpinning its utility.

Introduction and Significance

This compound, with the Chemical Abstracts Service (CAS) number 154259-25-3, is a substituted aromatic ketone of significant interest in the synthesis of complex organic molecules.[1] Its structure, featuring a bromine atom and a trifluoromethyl group on the phenyl ring, provides two reactive sites for diverse chemical transformations. The trifluoromethyl group, a common moiety in pharmaceuticals, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of intricate molecular architectures.

A notable application of this compound is its use as a reactant in the preparation of 2-aminothiazole derivatives that act as positive allosteric modulators of the muscarinic M3 receptor.[1] These receptors are crucial targets in the treatment of various conditions, including chronic obstructive pulmonary disease (COPD).[3][4][5] This highlights the direct relevance of this compound in the development of novel therapeutics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 154259-25-3 | [1] |

| Molecular Formula | C₉H₆BrF₃O | [1] |

| Molecular Weight | 267.04 g/mol | [1] |

| IUPAC Name | 1-[3-bromo-5-(trifluoromethyl)phenyl]ethanone | |

| Physical Form | Solid | |

| Purity | Typically ≥95% |

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. A prevalent and logical approach involves the Friedel-Crafts acylation of a suitably substituted benzene ring.

Proposed Synthesis via Friedel-Crafts Acylation

A highly plausible synthetic route is the Friedel-Crafts acylation of 1-bromo-3-(trifluoromethyl)benzene. This electrophilic aromatic substitution introduces the acetyl group onto the aromatic ring. The trifluoromethyl group is a meta-director, and the bromine atom is an ortho-, para-director. However, due to the deactivating nature of both substituents, the reaction conditions need to be carefully controlled. The acetyl group will be directed to the position meta to the trifluoromethyl group and ortho/para to the bromine, leading to the desired product.

Diagram 1: Proposed Synthesis of this compound via Friedel-Crafts Acylation

Caption: Proposed Friedel-Crafts acylation route.

Experimental Protocol: Friedel-Crafts Acylation

-

Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous conditions are critical.

-

To a stirred solution of 1-bromo-3-(trifluoromethyl)benzene in an anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) in portions at 0 °C.

-

Slowly add acetyl chloride or acetic anhydride to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently heat if necessary, while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Alternative Synthesis Routes

Alternative synthetic pathways have been reported for related trifluoromethyl acetophenones. One such method involves the reaction of 3-bromo-benzotrifluoride with a vinyl ether in the presence of a palladium catalyst, followed by hydrolysis of the resulting enol ether to yield the ketone. This method, detailed in patent literature, offers a different approach that avoids the use of strong Lewis acids.

Purification and Characterization

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Column chromatography using a silica gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a common and effective method. Recrystallization from a suitable solvent can also be employed to obtain a highly pure solid product.

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Diagram 2: Analytical Workflow for Characterization

Caption: Analytical workflow for structural elucidation.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The methyl protons of the acetyl group will be a singlet at approximately δ 2.6 ppm. |

| ¹³C NMR | The carbonyl carbon of the ketone will be observed at a characteristic downfield shift (δ ~195-200 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. Aromatic carbons will resonate in the δ 120-140 ppm range, with the carbon attached to the bromine showing a lower chemical shift. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of an aromatic ketone will be present around 1690 cm⁻¹. C-H stretching of the aromatic ring will be observed above 3000 cm⁻¹, and C-F stretching bands will appear in the 1350-1100 cm⁻¹ region.[2] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[6] A prominent fragment will correspond to the loss of the methyl group (M-15), and another to the benzoyl cation.[6] |

Note: The predicted data is based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental values may vary slightly.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of pharmacologically active compounds.

-

Scaffold for Muscarinic M3 Receptor Modulators: As previously mentioned, this compound is a key starting material for the synthesis of 2-aminothiazole derivatives that positively modulate the M3 muscarinic receptor.[1] This is a critical area of research for the treatment of respiratory diseases.

-

Introduction of the Trifluoromethylphenyl Moiety: The trifluoromethyl group is a bioisostere for several other functional groups and can significantly improve the pharmacokinetic properties of a drug candidate.[3] By using this compound as a building block, medicinal chemists can readily incorporate the 3-bromo-5-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds.

-

Versatility in Cross-Coupling Reactions: The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the facile formation of carbon-carbon and carbon-nitrogen bonds, which is fundamental to the construction of complex drug molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on safety data for structurally related compounds.

Hazard Identification:

-

May be harmful if swallowed.

-

Causes skin and eye irritation.[7]

-

May cause respiratory irritation.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a strategically important building block for the synthesis of novel organic compounds, particularly in the field of drug discovery. Its dual functionality, arising from the bromine atom and the trifluoromethyl group, provides chemists with a versatile platform for molecular elaboration. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective and responsible use in research and development.

References

- ChemicalBook. (2025-07-16). This compound, 97% | 154259-25-3.

- eScholarship.org. (n.d.). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists.

- Hovione. (2024-02-15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- MDPI. (2025-07-18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- NIST. (n.d.). 3'-(Trifluoromethyl)acetophenone.

- PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682.

- Sigma-Aldrich. (n.d.). This compound | 154259-25-3.

- Thermo Fisher Scientific. (n.d.). 2-Bromo-3'-(trifluoromethyl)acetophenone, 98% 5 g | Buy Online.

- YouTube. (2012-10-10). Introduction to IR Spectroscopy. Ketones.

- Capot Chemical. (2012-11-30). MSDS of 3',5'-Bis(trifluoromethyl)acetophenone.

- Filo. (2025-10-05). Explain all possible fragmentation for in mass spectrometry.

- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.

- Google Patents. (n.d.). US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.

- MassBank. (2008-10-21). MSBNK-Fac_Eng_Univ_Tokyo-JP007137.

- Organic Chemistry Data. (2021-10-20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- ResearchGate. (n.d.). Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone 596 cm.

- Scribd. (n.d.). Acetophenone 13C NMR Analysis | PDF.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Wikipedia. (n.d.). Muscarinic acetylcholine receptor M3.

- Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol.

- Guidechem. (2024-01-04). How is 3'-(Trifluoromethyl)acetophenone synthesized?.

- Deepak Nitrite. (2023-03-20). SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

- European Patent Office. (2002-10-09). PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE - EP 0993432 B1.

- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-.

- Benchchem. (n.d.). 3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone.

- ChemicalBook. (n.d.). 3'-(Trifluoromethyl)acetophenone(349-76-8) 13C NMR spectrum.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.

Sources

- 1. This compound, 97% | 154259-25-3 [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 4. escholarship.org [escholarship.org]

- 5. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asdlib.org [asdlib.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3'-Bromo-5'-(trifluoromethyl)acetophenone: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3'-Bromo-5'-(trifluoromethyl)acetophenone, a key building block in modern organic and medicinal chemistry. We will delve into its molecular architecture, the causal factors guiding its synthesis and reactivity, detailed protocols for its characterization, and its significant role in the development of novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 154259-25-3) is a disubstituted aromatic ketone.[1] Its structure is characterized by an acetophenone core with a bromine atom and a trifluoromethyl group positioned at the 3' and 5' positions of the phenyl ring, respectively.

Molecular Formula: C₉H₆BrF₃O[1][2]

Molecular Weight: 267.04 g/mol [1]

The key to understanding this molecule's utility lies in the profound electronic effects of its substituents. The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I).[3][4] This effect significantly decreases the electron density of the aromatic ring, making it electron-deficient. The bromine atom also acts as an electron-withdrawing group via induction, further contributing to this effect, although it can act as a weak pi-donor through resonance. This unique electronic profile dictates the molecule's reactivity and its influence on the properties of larger molecules it is incorporated into.[5]

| Property | Value | Source |

| CAS Number | 154259-25-3 | [1] |

| Molecular Formula | C₉H₆BrF₃O | [1][2] |

| Molecular Weight | 267.05 g/mol | [2] |

| Physical Form | Colorless to yellow liquid or low-melting solid | [6] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [6] |

Synthesis and Mechanistic Considerations

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemical behavior. A common and logical laboratory-scale approach is the Friedel-Crafts acylation of 1-bromo-3-(trifluoromethyl)benzene.

Retrosynthetic Analysis

A logical disconnection approach points to 1-bromo-3-(trifluoromethyl)benzene as the starting material and an acetylating agent, such as acetyl chloride or acetic anhydride, as the source of the acetyl group.

Caption: Retrosynthetic analysis of the target molecule.

Friedel-Crafts Acylation: A Step-by-Step Protocol

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[7] The reaction involves the generation of a potent electrophile, the acylium ion, which then attacks the electron-rich aromatic ring.[8][9]

Reaction Scheme:

1-bromo-3-(trifluoromethyl)benzene + Acetyl Chloride --(AlCl₃)--> this compound + HCl

Mechanism Explained:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃CO⁺).[8][10] This is the key electrophile.

-

Electrophilic Attack: The electron-deficient aromatic ring of 1-bromo-3-(trifluoromethyl)benzene, despite being deactivated by the electron-withdrawing groups, acts as a nucleophile and attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8] The aromaticity of the ring is temporarily lost.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group.[10] This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product.

Caption: The mechanism of Friedel-Crafts acylation.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add 1-bromo-3-(trifluoromethyl)benzene.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Spectroscopic Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For a related compound, 3'-(trifluoromethyl)acetophenone, the aromatic protons typically appear as multiplets in the range of 7.6-8.3 ppm, and the methyl protons of the acetyl group appear as a sharp singlet around 2.6 ppm.[11] For this compound, we would expect three distinct signals in the aromatic region and one singlet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For a similar compound, 3',5'-Bis(trifluoromethyl)acetophenone, the carbonyl carbon is observed around 195 ppm, the aromatic carbons between 120-140 ppm, and the methyl carbon around 27 ppm.[12]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present. Key absorptions for this compound would include:

-

A strong, sharp peak around 1690-1710 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of an aromatic ketone.

-

Multiple peaks in the 1000-1400 cm⁻¹ region, corresponding to the C-F stretching vibrations of the trifluoromethyl group.

-

Absorptions in the 3000-3100 cm⁻¹ range for aromatic C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For the related 3'-(Trifluoromethyl)acetophenone, the molecular ion peak (M⁺) is observed at m/z 188.[13] For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) at approximately m/z 266 and 268. A prominent fragment would likely be the loss of the methyl group (M-15)⁺.

| Technique | Expected Key Signals for this compound |

| ¹H NMR | ~8.0-8.5 ppm (aromatic protons, multiplets), ~2.7 ppm (methyl protons, singlet) |

| ¹³C NMR | ~195 ppm (C=O), ~120-140 ppm (aromatic carbons), ~123 ppm (CF₃, quartet), ~27 ppm (CH₃) |

| IR (cm⁻¹) | ~1700 (C=O stretch), ~1100-1350 (C-F stretch), ~3050 (Aromatic C-H stretch) |

| MS (m/z) | 266/268 (M⁺, bromine isotope pattern), 251/253 ([M-CH₃]⁺) |

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile synthetic intermediate.

Reactivity at the Bromine Position: Cross-Coupling Reactions

The aryl bromide moiety is a prime handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

This reaction is a powerful method for forming biaryl structures.[14] The aryl bromide can be coupled with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base.[15][16][17] This allows for the introduction of diverse aryl or heteroaryl substituents at the 3' position.

Caption: Suzuki-Miyaura coupling workflow.

Reactivity at the Carbonyl Group

The ketone functionality can undergo a wide range of transformations:

-

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: While challenging without affecting the ring, under specific conditions, it could be a site for Baeyer-Villiger oxidation.

-

Condensation Reactions: The alpha-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol or Claisen-Schmidt condensations to build more complex carbon skeletons.

Applications in Drug Discovery and Materials Science

The unique combination of a reactive handle (bromine), a metabolically stable and lipophilic group (trifluoromethyl), and a modifiable ketone makes this compound a valuable building block.[5] The trifluoromethyl group is particularly prized in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[5][18]

This compound is used as a reactant in the preparation of various biologically active compounds, including 2-aminothiazole derivatives that act as muscarinic M3 receptor positive allosteric modulators.[1] Its structural motifs are found in numerous pharmaceutical and agrochemical research programs.[19]

Safety and Handling

This compound is considered a hazardous substance. It is irritating to the eyes, respiratory system, and skin.[20][21]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[20] Keep away from heat, sparks, and open flames as it is a combustible liquid.[22][23]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[23]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[20][22] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[20]

Always consult the most current Safety Data Sheet (SDS) before handling this compound.[20][21][22][23]

Conclusion

This compound is a strategically important molecule whose value is derived from the interplay of its functional groups. The electron-withdrawing nature of the trifluoromethyl and bromo substituents defines its aromatic chemistry, while these two groups also provide orthogonal sites for synthetic modification. A thorough understanding of its synthesis, characterization, and reactivity is crucial for researchers aiming to leverage its potential in the creation of novel and complex molecular architectures for drug discovery and materials science.

References

- Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.). National Institutes of Health.

- The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI.

- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. (n.d.). Chemical Communications (RSC Publishing).

- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters - ACS Publications.

- 3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone. (n.d.). Benchchem.

- Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. (2025). JoVE.

- friedel-crafts acylation of benzene. (n.d.).

- Trifluoromethylation - Wikipedia. (n.d.).

- Suzuki reaction - Wikipedia. (n.d.).

- Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr - ResearchGate. (n.d.).

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.

- Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. (n.d.). Chemguide.

- SAFETY DATA SHEET. (2021).

- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate.

- This compound, 97%. (2025). ChemicalBook.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE. (2002). European Patent Office.

- 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- Process for the preparation of trifluoromethyl acetophenone. (n.d.). Google Patents.

- 3'-(Trifluoromethyl)acetophenone synthesis. (n.d.). ChemicalBook.

- SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone. (2023). Deepak Nitrite.

- Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. (n.d.). Cole-Parmer.

- Acetophenone, 3-bromo. (n.d.). Organic Syntheses Procedure.

- 3'-Bromoacetophenone. (n.d.). Santa Cruz Biotechnology.

- Spectrophotometric Investigation of the Complexation Mechanism of 3– (Trifluoromethyl) Acetophenone. (n.d.). Semantic Scholar.

- 3'-(Trifluoromethyl)acetophenone 349-76-8. (n.d.). Guidechem.

- WO 2021/171301 A1. (2021). Googleapis.com.

- Supporting Information. (n.d.).

- 3',5'-Bis(trifluoromethyl)acetophenone(30071-93-3) 13 C NMR. (n.d.). ChemicalBook.

- 3'-(Trifluoromethyl)acetophenone. (n.d.). NIST WebBook.

- 3'-(Trifluoromethyl)acetophenone. (n.d.). NIST WebBook.

- The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. (n.d.).

- 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Sigma-Aldrich.

- 3'-(Trifluoromethyl)acetophenone. (n.d.). PubChem.

Sources

- 1. This compound, 97% | 154259-25-3 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 154259-25-3 [sigmaaldrich.com]

- 7. byjus.com [byjus.com]

- 8. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 3'-(Trifluoromethyl)acetophenone(349-76-8) 1H NMR spectrum [chemicalbook.com]

- 12. 3',5'-Bis(trifluoromethyl)acetophenone(30071-93-3) 13C NMR [m.chemicalbook.com]

- 13. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. geneseo.edu [geneseo.edu]

- 23. fishersci.com [fishersci.com]

physical properties of 3'-Bromo-5'-(trifluoromethyl)acetophenone

An In-Depth Technical Guide to the Physical Properties of 3'-Bromo-5'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both a bromine atom and a trifluoromethyl group, makes it a valuable building block in the development of agrochemicals and pharmaceutical compounds.[1] The physical properties of this reagent are fundamental to its handling, reaction setup, purification, and storage. An in-depth understanding of these characteristics is paramount for any researcher or scientist utilizing this compound in a laboratory or process chemistry setting.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed to move beyond a simple data sheet, offering insights into the practical implications of its properties and detailing the methodologies for their verification.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step of any scientific protocol. The following identifiers and structural representation define this compound.

Caption: 2D Structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | 1-[3-bromo-5-(trifluoromethyl)phenyl]ethanone | |

| CAS Number | 154259-25-3 | [2][3][4] |

| Molecular Formula | C₉H₆BrF₃O | [2][3] |

| Molecular Weight | 267.05 g/mol | |

| InChIKey | BVCLQCAMSFVBFX-UHFFFAOYSA-N | [5][6] |

| SMILES | CC(=O)C1=CC(=CC(Br)=C1)C(F)(F)F | [5][6] |

Core Physicochemical Properties

The bulk physical properties of a compound dictate its state and behavior under various laboratory conditions.

| Property | Value | Comments & Practical Implications | Source |

| Appearance | Colorless to yellow liquid or low-melting solid | The physical state at ambient temperature can vary. This indicates a melting point very close to standard room temperature.[5][6] | [5][6] |

| Melting Point | < 25 °C | This low melting point confirms why it is often observed as a "solid-liquid mixture".[5][6] For reactions requiring precise addition, it may be gently warmed to ensure homogeneity before transfer. | [5][6] |

| Boiling Point | Not explicitly available; estimated >200 °C | Data for the related 3'-(trifluoromethyl)acetophenone is 198-200 °C.[7][8] The addition of a heavy bromine atom will substantially increase the boiling point, making it suitable for high-temperature reactions. Purification by vacuum distillation is the recommended approach. | |

| Solubility | Insoluble in water; Soluble in common organic solvents | Based on its molecular structure (a non-polar aromatic ring with a moderately polar ketone group), it is expected to be readily soluble in solvents like ethers, acetone, chloroform, and ethyl acetate. This is critical for selecting appropriate reaction and chromatography solvents. | |

| Refractive Index | 1.5045 | A useful parameter for quick identity and purity checks of liquid batches. | [5][6] |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of the material. The key expected features are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum should feature a sharp singlet around 2.6 ppm corresponding to the three protons of the acetyl methyl group. The aromatic region should display three distinct signals (multiplets) consistent with the 1,3,5-substitution pattern on the benzene ring.

-

¹³C NMR : Key signals include the carbonyl carbon (~196 ppm), the methyl carbon (~26 ppm), and several aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Expect to see a strong absorption band around 1700 cm⁻¹ for the C=O (ketone) stretch, aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region, and very strong, characteristic C-F stretching bands typically found between 1100 and 1350 cm⁻¹.[9]

-

Mass Spectrometry (MS) : This technique is definitive for confirming molecular weight. The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight. Critically, due to the natural isotopic abundance of bromine (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br), a characteristic M+2 peak will be present with nearly equal intensity to the M⁺ peak, providing unambiguous evidence of a single bromine atom in the molecule.

Experimental Protocol: Verification of Melting Point

The melting point is a fundamental physical property that serves as a primary indicator of purity. This protocol outlines a standardized method for its determination using a digital melting point apparatus.

Causality and Trustworthiness: A sharp melting range (typically < 1 °C) is indicative of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A slow, controlled heating rate is essential for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass. If it is in a semi-solid state, ensure it is fully solidified by brief cooling.

-

Crush the solid into a fine powder using a spatula.

-

Tap the open end of a capillary tube into the powder to pack a small amount of sample into the bottom.

-

Tap the sealed end of the tube gently on a hard surface to compact the sample to a height of 2-3 mm.

-

-

Instrument Setup:

-

Calibrate the digital melting point apparatus if required, using a certified standard.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Set a starting temperature approximately 5-10 °C below the expected melting point (~25 °C).

-

Set a slow ramp rate of 1-2 °C per minute to ensure accuracy.

-

-

Measurement and Observation:

-

Initiate the heating program.

-

Observe the sample through the magnified viewing window.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal of solid melts into a clear liquid (the clear point).

-

-

Reporting:

-

The result should be reported as a melting range from the onset temperature to the clear point.

-

Safety, Handling, and Storage

Proper handling of any chemical reagent is non-negotiable for laboratory safety.

GHS Hazard Information: [5]

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |

| Precautionary Statements | P261: Avoid breathing vapors/mist.[5] P280: Wear protective gloves/eye protection.[10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11] |

Handling Recommendations:

-

Engineering Controls: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[12][13]

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory.[10][12]

-

Personal Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[12][13]

Storage Guidelines:

-

Store in a tightly sealed container to prevent contamination and potential reaction with atmospheric moisture.[12]

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][12]

-

The recommended storage condition is sealed in dry, room temperature.[4][5][6]

Conclusion

This compound is a low-melting solid characterized by its high boiling point and solubility in common organic solvents. Its identity and purity are readily confirmed through standard spectroscopic techniques, with mass spectrometry offering a definitive signature via the bromine isotopic pattern. Adherence to strict safety protocols, including the use of a fume hood and appropriate PPE, is essential when handling this irritant compound. A thorough understanding of these physical properties is the basis for its safe and effective use in chemical synthesis.

References

-

Seedion. This compound. [Link]

-

LookChem. This compound, 97% manufacturers and suppliers in india. [Link]

-

European Patent Office. PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE - EP 0993432 B1. [Link]

-

Chemsrc. 3'-(Trifluoromethyl)acetophenone | CAS#:349-76-8. [Link]

- Google Patents.

-

Deepak Nitrite Limited. SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone. [Link]

-

PubChem. 3'-(Trifluoromethyl)acetophenone. [Link]

-

PubChem. 3'-Bromoacetophenone. [Link]

-

NIST WebBook. 3'-(Trifluoromethyl)acetophenone. [Link]

-

NIST WebBook. 3'-(Trifluoromethyl)acetophenone Mass Spectrum. [Link]

-

Organic Syntheses. Acetophenone, 3-bromo-. [Link]

-

ResearchGate. Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone. [Link]

- Google Patents. WO 2021/171301 A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. This compound | 154259-25-3 [sigmaaldrich.com]

- 3. This compound, 97% | 154259-25-3 [chemicalbook.com]

- 4. 3’-Bromo-5’-(trifluoromethyl)acetophenone - 羰基化合物 - 西典实验 [seedior.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound, 97% | 154259-25-3 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 3′-(Trifluoromethyl)acetophenone | CAS#:349-76-8 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. synquestlabs.com [synquestlabs.com]

Introduction: The Strategic Importance of 3'-Bromo-5'-(trifluoromethyl)acetophenone

An In-depth Technical Guide to the Synthesis of 3'-Bromo-5'-(trifluoromethyl)acetophenone

This compound is a key building block in modern medicinal chemistry and drug development. Its trifluoromethyl and bromo-substituted phenyl ring system offers a unique combination of lipophilicity, metabolic stability, and synthetic handles for further molecular elaboration. The trifluoromethyl group is prized for its ability to enhance binding affinity, improve metabolic stability, and increase bioavailability of drug candidates. The bromo substituent provides a versatile point for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures. Consequently, this acetophenone derivative is a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds, including muscarinic M3 receptor positive allosteric modulators.[1]

This guide provides an in-depth analysis of the principal synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the most common starting materials.

Synthetic Strategy I: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

The most direct and classical approach to synthesizing aryl ketones is the Friedel-Crafts acylation.[2][3] This method involves the electrophilic substitution of an acetyl group onto an aromatic ring using an acylating agent in the presence of a strong Lewis acid catalyst.[4][5]

Core Principle: Regioselectivity in a Dihalo-Substituted Benzene Ring

The choice of 1-bromo-3-(trifluoromethyl)benzene as the starting material is chemically sound due to the directing effects of the substituents. Both the bromine atom and the trifluoromethyl group (-CF₃) are deactivating and meta-directing. Therefore, acylation is strongly directed to the C5 position, which is meta to both existing groups, leading to the desired this compound with high regioselectivity.

Method A: Aluminum Chloride Catalyzed Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride (or acetic anhydride) with a Lewis acid, typically aluminum chloride (AlCl₃).[6] This acylium ion is then attacked by the electron-rich aromatic ring. A stoichiometric amount of AlCl₃ is often required because the product ketone can form a stable complex with the catalyst, rendering it inactive.[2][3]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1-Bromo-3-(trifluoromethyl)benzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

-

Add anhydrous dichloromethane as the solvent.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

-

After the addition of acetyl chloride, add 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow: Friedel-Crafts Acylation

Caption: Workflow for Friedel-Crafts Acylation.

Synthetic Strategy II: Acylation via a Grignard Reagent

An alternative strategy involves reversing the polarity of the aromatic ring. By converting the aryl bromide into a nucleophilic Grignard reagent, it can then react with an electrophilic acetylating agent. This approach is particularly useful when Friedel-Crafts conditions are not suitable.

Core Principle: Umpolung of the Aryl Halide

The reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent creates a highly nucleophilic organometallic species known as a Grignard reagent (R-MgX).[7] This process, known as Umpolung (polarity inversion), transforms the electrophilic carbon of the C-Br bond in 1-bromo-3-(trifluoromethyl)benzene into a potent carbanionic nucleophile.

Method B: Grignard Reaction with N-Methoxy-N-methylacetamide

While Grignard reagents can react with various acetylating agents like acetic anhydride or acetyl chloride, these reactions can be difficult to control and may lead to the formation of tertiary alcohol byproducts. A more reliable and high-yielding method is the use of a Weinreb amide, such as N-methoxy-N-methylacetamide . The resulting tetrahedral intermediate is stabilized by chelation to the magnesium ion and does not collapse to the ketone until acidic workup. This prevents the common side reaction of the ketone product reacting with a second equivalent of the Grignard reagent.

Safety Insight: The preparation of Grignard reagents from trifluoromethyl-substituted aryl bromides requires careful temperature control. These reagents can be thermally unstable and may detonate upon heating or loss of solvent.[8] It is imperative to maintain a low reaction temperature and ensure efficient stirring.

Experimental Protocol: Grignard Synthesis

Materials:

-

1-Bromo-3-(trifluoromethyl)benzene

-

Magnesium turnings, activated

-

Iodine (a small crystal for initiation)

-

Anhydrous Tetrahydrofuran (THF)

-

N-methoxy-N-methylacetamide

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Add a small portion of anhydrous THF.

-

In a separate, dry dropping funnel, prepare a solution of 1-bromo-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.

-

Add a small amount of the aryl bromide solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction. If the reaction does not start, gentle warming may be required.[9]

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation:

-

Cool the freshly prepared Grignard reagent to -10°C to 0°C.

-

Add a solution of N-methoxy-N-methylacetamide (1.1 equivalents) in anhydrous THF dropwise, maintaining the low temperature.

-

After the addition, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding it to a stirred, cold (0°C) solution of 1 M HCl or saturated ammonium chloride.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Logical Workflow: Grignard Synthesis

Caption: Workflow for Grignard-based Synthesis.

Alternative Strategy: Diazotization of an Aniline Precursor

A less direct, but viable, multi-step route starts from the corresponding aniline, 3-Amino-5-bromobenzotrifluoride . This method leverages the rich chemistry of diazonium salts.

Core Principle: Sandmeyer-type Reaction and Hydrolysis

The primary amino group of an aniline can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[10] This diazonium salt is a versatile intermediate that can be substituted with a variety of functional groups. One patented method describes a copper-catalyzed reaction with acetaldoxime, followed by hydrolysis, to yield the target acetophenone.[10]

Method C: Diazotization-Coupling-Hydrolysis Sequence

This process involves three key transformations in a one-pot or sequential fashion:

-

Diazotization: Formation of the diazonium salt from 3-Amino-5-bromobenzotrifluoride.

-

Coupling: A copper-catalyzed reaction of the diazonium salt with acetaldoxime.

-

Hydrolysis: The resulting intermediate is hydrolyzed under heating to reveal the ketone functionality.

Experimental Protocol: Diazotization Route

Materials:

-

3-Amino-5-bromobenzotrifluoride

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Acetaldoxime

-

Water

Procedure (based on patent literature[10]):

-

In a reaction vessel, suspend 3-Amino-5-bromobenzotrifluoride (1.0 equivalent) in a mixture of water and 48% hydrobromic acid.

-

Cool the suspension to between -10°C and 0°C.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature does not exceed 5°C. Stir for 30-60 minutes to complete the diazotization.

-

In a separate vessel, prepare a solution of copper sulfate pentahydrate (catalytic amount) in water.

-

In a third vessel, place acetaldoxime (1.2 equivalents).

-

Add the diazonium salt solution to the copper sulfate solution. Then, add this mixture dropwise to the acetaldoxime, controlling the temperature below 40°C.

-

After the addition is complete, heat the reaction mixture to 100°C to facilitate hydrolysis.

-

The product can be isolated by steam distillation, followed by separation of the organic layer from the distillate.

-

Further purification by vacuum distillation yields the final product.

Comparative Analysis of Synthetic Routes

| Feature | Method A: Friedel-Crafts | Method B: Grignard | Method C: Diazotization |

| Starting Material | 1-Bromo-3-(trifluoromethyl)benzene | 1-Bromo-3-(trifluoromethyl)benzene | 3-Amino-5-bromobenzotrifluoride |

| Key Reagents | Acetyl chloride, AlCl₃ | Mg, N-methoxy-N-methylacetamide | NaNO₂, HBr, Acetaldoxime, CuSO₄ |

| Number of Steps | 1 | 2 (often one-pot) | 2-3 (can be one-pot) |

| Typical Yields | Moderate to Good | Good to Excellent | Moderate |

| Advantages | Direct, uses common reagents, high regioselectivity. | High yielding, avoids strong Lewis acids, clean reaction with Weinreb amide. | Utilizes a different, potentially cheaper, starting material. |

| Disadvantages | Requires stoichiometric, moisture-sensitive Lewis acid; harsh quenching conditions. | Grignard reagent can be thermally unstable; requires strictly anhydrous conditions. | Multi-step, uses potentially hazardous diazonium intermediates, moderate yields. |

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, both the Friedel-Crafts acylation and the Grignard reaction with a Weinreb amide represent robust and effective strategies starting from 1-bromo-3-(trifluoromethyl)benzene.

-

The Friedel-Crafts route is arguably the most straightforward, embodying a classic and powerful C-C bond-forming reaction. Its primary drawback is the need for a stoichiometric amount of a hydrolytically sensitive Lewis acid.

-

The Grignard route , when executed with care, often provides higher yields and a cleaner reaction profile, particularly with the use of a Weinreb amide to prevent over-addition. However, it demands stringent anhydrous conditions and heightened safety awareness due to the potential instability of the organometallic intermediate.

The choice between these methods will ultimately depend on the available equipment, the scale of the reaction, and the researcher's comfort level with handling the specific reagents and conditions required for each protocol. The diazotization route, while functional, is generally considered less efficient for this specific transformation compared to the other two methods.

References

- EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

- CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

- EP2266961B1 - Process for the synthesis of organic compounds.

- WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

-

EP 2266961 B1 - Process for the synthesis of organic compounds. European Patent Office. [Link]

-

Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline . IUCr. [Link]

- EP0993432A1 - Process for the preparation of trifluoromethyl acetophenone.

- WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

-

1,3-Bis(trifluoromethyl)benzene . Wikipedia. [Link]

-

EP 0993432 B1 - PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE. European Patent Office. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na . The Royal Society of Chemistry. [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) . Organic Syntheses Procedure. [Link]

-

Grignard Reaction . Jasperse, Chem 355. [Link]

-

Friedel–Crafts reaction . Wikipedia. [Link]

- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

-

An improved preparation of 3,5-bis(trifluoromethyl)acetophenone and safety considerations in the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent . PubMed. [Link]

-

Acetophenone, 3-bromo . Organic Syntheses Procedure. [Link]

-

Friedel-Crafts acylation . YouTube. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]

-

Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone . ResearchGate. [Link]

-

7: The Grignard Reaction (Experiment) . Chemistry LibreTexts. [Link]

-

An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent . ResearchGate. [Link]

-

Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]

-

3'-(Trifluoromethyl)acetophenone . NIST WebBook. [Link]

- CN102690180A - Method for synthesizing trifluoromethyl acetophenone.

-

3'-(Trifluoromethyl)acetophenone . PubChem. [Link]

Sources

- 1. This compound, 97% | 154259-25-3 [chemicalbook.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. An improved preparation of 3,5-bis(trifluoromethyl)acetophenone and safety considerations in the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Carbonyl Group Reactivity of 3'-Bromo-5'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the carbonyl group in 3'-Bromo-5'-(trifluoromethyl)acetophenone. This compound is of significant interest in medicinal chemistry and drug development due to its unique electronic and structural features. The presence of two potent electron-withdrawing groups, a bromine atom and a trifluoromethyl group, at the meta positions of the aromatic ring profoundly influences the electrophilicity and, consequently, the reactivity of the acetyl carbonyl group. This guide will delve into the theoretical underpinnings of this enhanced reactivity, provide comparative insights, and present detailed, field-proven experimental protocols for key transformations, including reduction and nucleophilic addition reactions. The content is structured to offer both a deep mechanistic understanding and practical, actionable methodologies for researchers in the field.

Theoretical Framework: Unraveling the Electronic Landscape

The reactivity of the carbonyl group in an acetophenone derivative is fundamentally governed by the electron density at the carbonyl carbon. A lower electron density translates to a higher partial positive charge (δ+), rendering the carbonyl carbon more electrophilic and susceptible to attack by nucleophiles. In the case of this compound, the two substituents on the aromatic ring play a pivotal role in modulating this electrophilicity.

The Inductive and Mesomeric Effects of Substituents

-

Trifluoromethyl Group (-CF₃): This group is one of the most powerful electron-withdrawing groups in organic chemistry. Its strong -I (negative inductive) effect, stemming from the high electronegativity of the fluorine atoms, significantly pulls electron density away from the aromatic ring and, by extension, from the carbonyl group.[1][2] This effect is primarily transmitted through the sigma bond framework.

-

Bromo Group (-Br): The bromine atom also exerts a -I effect due to its electronegativity, further contributing to the electron-deficient nature of the aromatic ring. While halogens can exhibit a +M (positive mesomeric) or resonance effect by donating a lone pair of electrons to the π-system, this effect is generally weaker for bromine compared to its inductive effect. In the meta position, the resonance effect does not directly influence the carbonyl group, making the inductive withdrawal the dominant electronic contribution.

The synergistic electron-withdrawing nature of both the bromo and trifluoromethyl groups dramatically increases the electrophilicity of the carbonyl carbon in this compound, making it significantly more reactive towards nucleophiles than unsubstituted acetophenone.

Steric Considerations

The substituents are located at the meta-positions (3' and 5') relative to the acetyl group. This placement means they do not exert significant steric hindrance on the carbonyl group.[3] Nucleophiles can approach the carbonyl carbon with relative ease, allowing the electronic effects to be the primary determinant of reactivity.

Comparative Reactivity Analysis

Table 1: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ (meta) | σ (para) |

| -H | 0.00 | 0.00 |

| -Br | +0.39 | +0.23 |

| -CF₃ | +0.43 | +0.54 |

The large positive σ values for both -Br and -CF₃ at the meta position strongly suggest a significantly enhanced reaction rate for nucleophilic attack on the carbonyl group of this compound compared to the parent acetophenone.

Key Carbonyl Transformations: Protocols and Mechanistic Insights

The heightened electrophilicity of the carbonyl group in this compound makes it an excellent substrate for a variety of nucleophilic addition reactions. This section provides detailed, step-by-step protocols for two fundamental transformations: reduction to the corresponding alcohol and a Grignard reaction to form a tertiary alcohol.

Reduction of the Carbonyl Group with Sodium Borohydride

The reduction of the ketone to a secondary alcohol is a common and crucial transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[7][8]

Experimental Protocol: Synthesis of 1-(3'-Bromo-5'-(trifluoromethyl)phenyl)ethanol

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add 0.15 g of sodium borohydride to the stirred solution in small portions over 5 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.

-

Quenching: Carefully quench the reaction by the dropwise addition of 20 mL of 1 M hydrochloric acid. Caution: Vigorous gas evolution may occur.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(3'-Bromo-5'-(trifluoromethyl)phenyl)ethanol.

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Diagram 1: Workflow for the Reduction of this compound

Caption: A step-by-step workflow for the reduction of the target ketone.

Nucleophilic Addition of a Grignard Reagent

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, will yield a tertiary alcohol.[9][10]

Experimental Protocol: Synthesis of 2-(3'-Bromo-5'-(trifluoromethyl)phenyl)propan-2-ol

Materials:

-

This compound

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Dropping funnel (oven-dried)

-

Ice bath

-

Nitrogen or argon atmosphere setup

Procedure:

-

Reaction Setup: Assemble an oven-dried 100 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

-

Dissolution: Dissolve 1.0 g of this compound in 20 mL of anhydrous diethyl ether and add it to the reaction flask.

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Grignard Addition: Add 1.5 mL of a 3.0 M solution of methylmagnesium bromide in diethyl ether to the dropping funnel and add it dropwise to the stirred solution of the ketone over 15 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 20 mL of saturated aqueous ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Washing: Combine the organic layers and wash with deionized water (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(3'-Bromo-5'-(trifluoromethyl)phenyl)propan-2-ol.

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Diagram 2: Grignard Reaction Mechanism

Caption: Mechanism of nucleophilic addition of a Grignard reagent.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][12][13][14] Wear personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of accidental exposure, follow the safety data sheet (SDS) guidelines. Grignard reagents are highly reactive and moisture-sensitive; they should be handled under an inert atmosphere.

Conclusion

The presence of both a bromo and a trifluoromethyl group in the meta positions of this compound creates a highly electrophilic carbonyl center. This enhanced reactivity, coupled with minimal steric hindrance, makes this compound a versatile building block for the synthesis of complex molecules in drug discovery and materials science. The detailed protocols provided in this guide offer a solid foundation for researchers to confidently and efficiently utilize this valuable synthon in their work. A thorough understanding of the underlying electronic principles is key to predicting and controlling the outcomes of its reactions.

References

-

Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. (n.d.). The Journal of Organic Chemistry. [Link]

- Process for the preparation of trifluoromethyl acetophenone. (2002).

-

Hammett equation. (2023). In Wikipedia. [Link]

-

PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE. (2002). European Patent Office. [Link]

-

Hammett plot for the competitive TH of acetophenone and a few para-substituted acetophenones catalyzed by complex 1. (n.d.). ResearchGate. [Link]

-

Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. (n.d.). Cole-Parmer. [Link]

-

MSDS of 3',5'-Bis(trifluoromethyl)acetophenone. (2012). Capot Chemical. [Link]

-

Acetophenone, 3-bromo-. (n.d.). Organic Syntheses. [Link]

-

Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. (2011). Journal of the American Society for Mass Spectrometry. [Link]

- Method for synthesizing m-trifluoromethyl acetophenone. (2013).

-

Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. (1979). The Journal of Organic Chemistry. [Link]

-

Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. [Link]

-

Steric Hindrance. (2013). Khan Academy. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Angewandte Chemie International Edition. [Link]

-

reduction of aromatic ketones. (2019). YouTube. [Link]

-

3'-(Trifluoromethyl)acetophenone. (n.d.). PubChem. [Link]

-

Nucleophilic Addition. (n.d.). University of Calgary. [Link]

-

Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (2016). Comptes Rendus Chimie. [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy! (2018). YouTube. [Link]

-

Synthesis of a Branched Aromatic Ketone. (2024). YouTube. [Link]

-

Additional Aromatic reactions. (2020). YouTube. [Link]

-

3'-(Trifluoromethyl)acetophenone - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

-

3'-(Trifluoromethyl)acetophenone. (n.d.). NIST WebBook. [Link]

-

Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. (2018). Chemical Communications. [Link]

-

All About The Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

-

Reduction Reactions. (n.d.). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules. [Link]

-

What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid? (2022). Quora. [Link]

-

Reduction with Hydride Reagents. (n.d.). WordPress. [Link]

-

Reactions of acetophenone derivatives (for the reaction condition, see entry 8 in Table 1). (n.d.). ResearchGate. [Link]

-

Aromatic Substitution in Synthesis: Friedel-Crafts and Moses Gomberg. (2012). YouTube. [Link]

-

Boron Hydrides. (n.d.). Organic Chemistry Data. [Link]

-

Chem 115. (n.d.). Andrew G. Myers Research Group. [Link]

-

Super Hydrides. (1994). DTIC. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reduction with Hydride Reagents - Wordpress [reagents.acsgcipr.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. quora.com [quora.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. capotchem.com [capotchem.com]

The Enduring Versatility of Aryl Bromides in Modern Organic Synthesis: An In-depth Technical Guide

Abstract

Aryl bromides represent a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science industries. Their optimal balance of reactivity and stability has established them as preferred substrates in a multitude of cross-coupling reactions.[1] This technical guide provides an in-depth review of the utility of aryl bromides as leaving groups in key synthetic methodologies, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Dichotomous Nature of Bromine as a Leaving Group in Aromatic Systems

The efficacy of a leaving group in aromatic systems is highly context-dependent, a principle vividly illustrated by the behavior of bromine. While traditionally considered a good leaving group in aliphatic substitution reactions due to the relatively weak carbon-bromine bond, its role in aromatic compounds is more nuanced. The unreactivity of simple aryl halides towards nucleophilic attack via SN1 or SN2 mechanisms is well-established, owing to the instability of the resultant phenyl cation and the steric hindrance to backside attack.[2][3] However, under specific conditions, aryl bromides can participate in substitution reactions through two primary, mechanistically distinct pathways: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. This guide will dissect the role of bromine in both arenas, with a primary focus on the latter, which has revolutionized modern synthetic chemistry.

Bromine in Nucleophilic Aromatic Substitution (SNAr): An Inverted Reactivity Profile

In the realm of nucleophilic aromatic substitution, the reactivity of halogens as leaving groups presents a counter-intuitive trend. For an SNAr reaction to proceed, the aromatic ring must be activated by potent electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[2][4][5] These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the initial, rate-determining step of nucleophilic attack.[2][4]

The established reactivity order for halogens in SNAr reactions is F > Cl ≈ Br > I.[4][6][7] This "element effect" is contrary to the trend observed in aliphatic SN2 reactions, where iodide is the superior leaving group. The rationale for this inversion lies in the mechanism of SNAr. The rate-determining step is the addition of the nucleophile to the aromatic ring, a process that does not involve the cleavage of the carbon-halogen bond.[8][9] Instead, the reaction rate is governed by the ability of the halogen to withdraw electron density from the ring via induction, thereby stabilizing the transition state leading to the Meisenheimer complex.[9] Fluorine, being the most electronegative halogen, exerts the strongest inductive effect, thus accelerating the initial nucleophilic attack more effectively than bromine or iodine.[9]

Diagram: SNAr Mechanism

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Reaction: 4-Bromotoluene with Phenylboronic Acid

Materials:

-

4-Bromotoluene (1.0 mmol, 171 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

-

Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 424 mg)

-

Toluene (4 mL)

-

Water (0.4 mL)

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the tube with argon three times.

-

Add toluene and water via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes) to yield 4-methylbiphenyl.

The Heck-Mizoroki Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. [10]The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. [11][12]Aryl bromides are common substrates, offering a good compromise between reactivity and cost. [12]

Diagram: Heck-Mizoroki Catalytic Cycle

Caption: Catalytic Cycle of the Heck-Mizoroki Reaction.

The Buchwald-Hartwig Amination